molecular formula C12H14O6 B3023568 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid CAS No. 61479-41-2

3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid

Cat. No.: B3023568
CAS No.: 61479-41-2
M. Wt: 254.24 g/mol
InChI Key: JYDYGJKGXBHJBD-UHFFFAOYSA-N
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Description

3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid (CAS: 61479-41-2) is a dicarboxylic acid featuring a 1,3-phenylene core bridged by ether linkages to two propanoic acid groups. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{O}_6 $, with a purity of 95% as reported in commercial sources . The compound’s structure combines aromatic rigidity with flexible aliphatic chains, making it a versatile building block in organic synthesis, coordination chemistry, and material science. Its bifunctional nature allows for applications in polymer crosslinking, metal-organic frameworks (MOFs), and drug delivery systems.

Properties

IUPAC Name

3-[3-(2-carboxyethoxy)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-11(14)4-6-17-9-2-1-3-10(8-9)18-7-5-12(15)16/h1-3,8H,4-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYGJKGXBHJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320591
Record name 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61479-41-2
Record name NSC361679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid typically involves the reaction of 1,3-dihydroxybenzene with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene attack the bromine atoms of 3-bromopropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid can undergo oxidation reactions, where the propanoic acid groups are converted to carboxyl groups.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

  • Polymer Chemistry :
    • The compound is utilized in the synthesis of polyesters and polyurethanes. Its ability to act as a bifunctional monomer enables the formation of cross-linked networks, which are critical for producing durable materials.
    • Case Study : Research has demonstrated that incorporating 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid into polymer formulations enhances thermal stability and mechanical properties compared to conventional monomers.
  • Biological Applications :
    • It has been investigated for its potential use in drug delivery systems. The compound can form micelles or vesicles that encapsulate therapeutic agents, improving their solubility and bioavailability.
    • Case Study : Studies have shown that drug-loaded nanoparticles made from this compound exhibit improved cellular uptake in cancer cells, suggesting its utility in targeted therapy.
  • Environmental Science :
    • The compound's properties allow it to be used in the development of biodegradable plastics. Research indicates that polymers derived from this compound degrade more readily than traditional plastics.
    • Case Study : Experiments have shown that these biodegradable materials reduce environmental impact significantly when compared to petroleum-based plastics.
  • Coatings and Adhesives :
    • This compound is also used in formulating high-performance coatings and adhesives due to its excellent adhesion properties and resistance to solvents.
    • Case Study : A comparative study highlighted that coatings formulated with this compound exhibited superior scratch resistance and durability under harsh conditions.

Data Table of Applications

Application AreaDescriptionCase Study Reference
Polymer ChemistryUsed as a monomer for synthesizing polyesters and polyurethanesEnhanced thermal stability in polymers
Drug DeliveryForms micelles for encapsulating drugsImproved cellular uptake in cancer therapy
Environmental ScienceDevelopment of biodegradable plasticsReduced environmental impact
Coatings and AdhesivesHigh-performance coatings with excellent adhesion propertiesSuperior scratch resistance

Mechanism of Action

The mechanism of action of 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains, which enhances the material’s properties. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid but differ in their core spacers, chain lengths, or functional groups. These variations influence their physicochemical properties, synthesis routes, and applications.

Resorcinol-o,o′-Diacetic Acid (2,2'-[1,3-Phenylenebis(oxy)]diacetic Acid)

  • Structure : 1,3-Phenylene core with two acetic acid groups.
  • Molecular Formula : $ \text{C}{10}\text{H}{10}\text{O}_6 $, CAS: 102-39-6 .
  • Key Differences: Shorter carboxylic acid chains (acetic vs. propanoic) reduce molecular weight and alter solubility.
  • Applications : Used in coordination polymers and as a precursor for heterocyclic compounds.

3,3'-((2,2-Dimethylpropane-1,3-diyl)bis(oxy))dipropanoic Acid

  • Structure : Aliphatic 2,2-dimethylpropane spacer instead of aromatic phenylene.
  • Synthesis : Derived from dinitrile hydrolysis (65% yield) .
  • Key Differences : The branched aliphatic core increases hydrophobicity and reduces rigidity, impacting its use in MOFs.

(Z)-3,3′-(Ethene-1,2-diylbis(sulfanediyl))dipropanoic Acid

  • Structure : Ethene spacer with sulfur atoms replacing ether oxygens.
  • Synthesis : 30% yield via thiol-ene coupling; confirmed by NMR .
  • Key Differences: Sulfur atoms enhance redox activity and metal chelation, suitable for photodynamic therapy nanocarriers .

Bis-PEG3-acid (3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic Acid)

  • Structure : Incorporates polyethylene glycol (PEG) chains.
  • Molecular Formula : $ \text{C}{10}\text{H}{18}\text{O}_7 $, CAS: 96517-92-9 .
  • Key Differences : PEG chains confer high hydrophilicity, ideal for bioconjugation and drug delivery systems.

3,3'-((2,2-Bis((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoic Acid

  • Structure : Branched aliphatic core with additional carboxyethoxy groups.
  • Molecular Formula : $ \text{C}{17}\text{H}{28}\text{O}_{12} $, CAS: 35638-19-8 .

Comparative Analysis Table

Compound Name Core Spacer Acid Chain Length Key Functional Groups Applications References
This compound 1,3-Phenylene Propanoic (C3) Ether, carboxylic acid MOFs, crosslinkers
Resorcinol-o,o′-Diacetic Acid 1,3-Phenylene Acetic (C2) Ether, carboxylic acid Coordination polymers
3,3'-((2,2-Dimethylpropane)bis(oxy))dipropanoic acid Aliphatic (C5) Propanoic (C3) Ether, carboxylic acid Hydrophobic materials
(Z)-3,3′-(Ethene-1,2-diylbis(sulfanediyl))dipropanoic acid Ethene Propanoic (C3) Disulfide, carboxylic acid Photodynamic therapy
Bis-PEG3-acid PEG (ethyldiyl) Propanoic (C3) PEG, carboxylic acid Bioconjugation, hydrophilic linkers

Research Findings and Implications

  • Synthetic Accessibility : Compounds with aliphatic spacers (e.g., ) often require multi-step synthesis, while aromatic analogs (e.g., ) benefit from straightforward etherification.
  • Solubility : PEG-modified derivatives () exhibit superior aqueous solubility compared to purely aromatic or aliphatic analogs.
  • Coordination Chemistry : Sulfur-containing variants () show enhanced metal-binding specificity, whereas phenylene-based acids () are preferred for rigid MOFs.
  • Biological Applications: Branched or PEGylated derivatives are increasingly used in nanomedicine due to tunable pharmacokinetics .

Biological Activity

3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid is a compound that has drawn attention due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant findings from various studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}O4_{4}
  • IUPAC Name : this compound
  • Structural Features : The compound features a biphenyl ether linkage with two propanoic acid groups.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial activity of phenylpropionic acid derivatives against various bacterial strains including:

  • Bacillus cereus
  • Escherichia coli
  • Staphylococcus aureus

The compound demonstrated effectiveness similar to known antimicrobial agents, suggesting its potential application in treating bacterial infections .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of related compounds against several cancer cell lines. For example:

CompoundCell LineIC50_{50} (µg/mL)
Betulinic AcidT47D Breast Cancer6.25
Propargyl BetulinateCCRF/CEM Leukemia3.9

These results indicate that derivatives of phenylpropionic acid can exhibit potent cytotoxic effects against cancer cells .

Case Studies and Research Findings

  • Study on Antifungal Activity :
    • A specific derivative of phenylpropionic acid was tested against Fusarium udum, which causes wilt disease in pigeon pea. The results showed that this compound was more effective than traditional fungicides like tricyclozole but less effective than carbendazim .
  • Cytotoxicity in Cancer Models :
    • Research demonstrated that betulinic acid and its derivatives induced apoptosis in cancer cells through various mechanisms. These included upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the optimal synthetic routes for 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid, and how can purity be maximized?

Methodological Answer: A validated synthesis involves refluxing precursors (e.g., terephthalaldehyde and thiazolone derivatives) with sodium carbonate in water, followed by acidification to precipitate the product . Key steps include:

  • Reaction Conditions : Reflux at 100°C for 3 hours under basic pH (sodium carbonate).
  • Purification : Recrystallization via dissolution in 5% sodium carbonate and reprecipitation with acetic acid (pH 6).
  • Yield Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of thiazolone to aldehyde) and monitor reaction completion via TLC or HPLC.

Q. How is the structural characterization of this compound performed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylate protons at δ 12–13 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For coordination polymers, analyze Zn(II) octahedral geometry and ligand bridging modes .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M-H]⁻ ion at m/z 340.1).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility :

    SolventSolubility (mg/mL)Conditions
    Ethanol~2.025°C, stirred
    DMSO~1.025°C, sonicated
    PBS (pH 7.2)~1.025°C, vortexed
  • Stability : Store at –18°C in inert atmosphere; avoid prolonged exposure to light or moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can this compound be applied in metal-organic frameworks (MOFs) or coordination polymers?

Methodological Answer: As a linker in MOFs:

  • Node Coordination : Bind Zn(II) or other metal ions via carboxylate groups, forming 3D networks. For example, [Zn₂(C₂₀H₁₂O₆)₂(phen)₂]·2H₂O exhibits octahedral geometry and hydrogen-bonded supramolecular architectures .
  • Functionalization : Post-synthetic modification (e.g., amidation) to introduce targeting moieties for sensor applications .

Q. What mechanisms underlie its bioactivity as a polyphenol metabolite?

Methodological Answer:

  • Inhibition Pathways : Reduces osteoclast differentiation (RANKL-induced RAW 264.7 cells) by downregulating NF-κB signaling .
  • Antioxidant Activity : Scavenges ROS in erythrocytes (IC₅₀ ~500 nM) via restoration of catalase and SOD activity .
  • Experimental Validation : Use ex vivo models (e.g., rat erythrocytes exposed to cadmium) and quantify malondialdehyde (MDA) levels.

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Case Study : If NMR signals suggest impurities, cross-validate with:
    • HPLC-MS : Detect trace byproducts (e.g., unreacted aldehydes).
    • Recrystallization : Repeat purification with gradient pH adjustment .
    • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What computational tools predict host-guest interactions for this compound in supramolecular chemistry?

Methodological Answer:

  • MOF Design : Use density functional theory (DFT) to calculate binding affinities for gases (e.g., CO₂) at carboxylate sites .
  • Docking Simulations : Employ AutoDock Vina to model interactions with biological targets (e.g., amyloid-β aggregates) .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic vs. spectroscopic bond-length measurements?

Methodological Answer:

  • Crystallographic Data : SHELXL-refined bond lengths (e.g., C–O = 1.36 Å) may differ from DFT-optimized gas-phase values due to crystal packing effects .
  • Mitigation : Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) and apply thermal ellipsoid analysis to assess positional uncertainty.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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